molecular formula C10H16O2 B2651281 3-Butan-2-ylbicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2287285-45-2

3-Butan-2-ylbicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B2651281
CAS No.: 2287285-45-2
M. Wt: 168.236
InChI Key: RTFGNFUWFUEANF-UHFFFAOYSA-N
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Description

The compound is a type of bicyclo[1.1.1]pentane derivative . Bicyclo[1.1.1]pentanes are structurally unique compounds that exhibit diverse chemistry . They consist of two cyclopropane rings fused through a common C–C bond .


Synthesis Analysis

Bicyclo[1.1.1]pentanes are increasingly valued as intermediates in ‘strain release’ chemistry for the synthesis of substituted four-membered rings and bicyclo[1.1.1]pentanes . A practical metal-free homolytic aromatic alkylation protocol has been reported for the synthesis of a potentially useful bicyclo[1.1.1]pentane building block .


Molecular Structure Analysis

Bicyclo[1.1.1]pentanes are a class of hydrocarbons consisting of two cyclopropane rings fused through a common C–C bond . The fused bicyclic structure is highly strained .


Chemical Reactions Analysis

Bicyclo[1.1.1]pentanes are valuable intermediates in ‘strain release’ chemistry for the synthesis of four-membered ring systems . They have been widely explored due to their ready accessibility and facility of ring-opening reactions with nucleophiles, radicals, and electrophiles to give cyclobutanes and cyclobutenes .

Future Directions

The chemistry and applications of bicyclo[1.1.1]pentanes remain underexplored . In the past few years, there has been a resurgent interest in their chemistry driven by the pharmaceutical industry’s increasing desire for new methods to access cyclobutanes and azetidines . This indicates a promising future direction for the study and application of these compounds.

Properties

IUPAC Name

3-butan-2-ylbicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-3-7(2)9-4-10(5-9,6-9)8(11)12/h7H,3-6H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTFGNFUWFUEANF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C12CC(C1)(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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